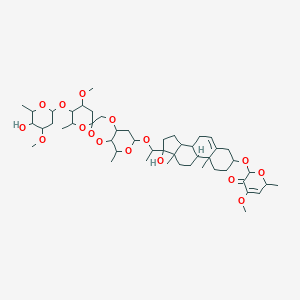

Periplocoside C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Periplocoside C is a natural product found in Periploca sepium with data available.

Wissenschaftliche Forschungsanwendungen

Case Studies

- Colorectal Cancer : A study involving CRC cell lines revealed that Periplocoside C inhibited cell viability in a dose-dependent manner with IC50 values ranging from 0.02 to 0.29 mM. The combination of this compound with fluorouracil enhanced its anticancer efficacy, indicating potential for combination therapies .

- Other Tumor Types : Research has also indicated that Cortex Periplocae, which contains this compound, shows effectiveness against various tumor cell lines including MCF-7 (breast cancer) and SMMC-7721 (liver cancer), suggesting broad-spectrum anticancer potential .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in autoimmune conditions such as rheumatoid arthritis (RA):

- Macrophage Polarization : Studies indicate that this compound can modulate macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is associated with reduced expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in RA pathogenesis .

- In Vivo Studies : In collagen-induced arthritis models, treatment with this compound resulted in decreased joint inflammation and structural damage, supporting its therapeutic potential for inflammatory diseases .

Insecticidal Applications

This compound has also been identified as a potential natural insecticide:

- Insecticidal Activity : Research on the root bark of Periploca sepium has shown that this compound possesses significant insecticidal properties against various pests. Its mechanism involves disrupting the normal physiological functions of insects, leading to mortality .

Comparative Analysis of Insecticidal Efficacy

| Compound | Target Insects | Efficacy |

|---|---|---|

| This compound | Various pests | High mortality rate |

| Synthetic Insecticides | Various pests | Variable efficacy |

Analyse Chemischer Reaktionen

Fragmentation Analysis

- ESI Ionization : Periplocoside C, containing multiple ether (-C-O-C-) bonds, typically cleaves into multiple secondary fragment ions under ESI ionization .

- Free Radical Reactions : Ether bonds are highly susceptible to free radical reactions .

Differential chemical components analysis has identified this compound with a mass-to-charge ratio (m/z) of 921.5216, along with several secondary fragment ions :

- m/z = 587.3598 (C34H51O8)

- m/z = 417.2136 (C20H33O9)

- m/z = 305.1600 (C14H25O7)

- m/z = 747.4313 (C41H63O12)

- m/z = 457.2959 (C28H41O5)

- m/z = 161.0806 (C7H13O4)

Reactions

While specific reactions of this compound are not detailed in the provided literature, broader information about Periplocosides, in general, can be inferred .

Based on the general reactions of glycosides, this compound may undergo:

- Hydrolysis : Cleavage of glycosidic bonds to release sugar molecules.

- Oxidation : Alteration of hydroxyl groups or ether linkages.

- Reduction : Modification of the molecule via hydrogenation.

- Substitution : Replacement of functional groups.

Isolation and Characterization

This compound can be isolated from the root powder of Periploca sepium Bunge via solvent extraction using methanol or ethanol. The extract is purified using chromatographic techniques like HPLC, and the purified compound is characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

CAS-Nummer |

114828-47-6 |

|---|---|

Molekularformel |

C49H76O16 |

Molekulargewicht |

921.1 g/mol |

IUPAC-Name |

6-[[17-hydroxy-17-[1-[5'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C49H76O16/c1-25-19-35(53-8)42(51)45(57-25)61-31-13-16-46(6)30(20-31)11-12-32-33(46)14-17-47(7)34(32)15-18-49(47,52)29(5)60-39-22-37-44(27(3)59-39)64-65-48(24-56-37)23-38(55-10)43(28(4)63-48)62-40-21-36(54-9)41(50)26(2)58-40/h11,19,25-29,31-34,36-41,43-45,50,52H,12-18,20-24H2,1-10H3 |

InChI-Schlüssel |

OKQKFNTWEWCEEK-UHFFFAOYSA-N |

SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)O)OC)OC)CO7)O)C)C)OC |

Kanonische SMILES |

CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)O)OC)OC)CO7)O)C)C)OC |

Synonyme |

periplocoside C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.